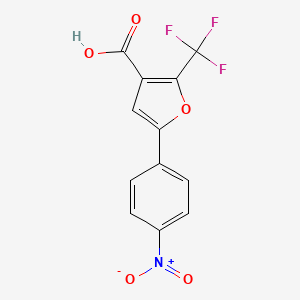
2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine is a chemical compound with the CAS Number: 1174306-59-2 . It has a molecular weight of 241.22 . The IUPAC name for this compound is 1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine . It is considered a useful research chemical .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: NC1=CC (C (F) (F)F)=NN1CC1=CC=CC=C1 . This notation represents the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 0-8 °C . .科学研究应用
2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine has been found to have a wide range of applications in scientific research. It has been used as an inhibitor of enzymes, such as the enzymes involved in fatty acid biosynthesis and the enzymes involved in the production of nitric oxide. It has also been used as an antioxidant, and as a modulator of cell signaling pathways. This compound has been found to inhibit the activity of certain enzymes involved in the regulation of gene expression, and it has been used to study the effects of oxidative stress on cells.
作用机制
The exact mechanism of action of 2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes involved in the regulation of gene expression, and it is thought to bind to the active site of these enzymes and prevent them from catalyzing the reactions they normally catalyze. This compound is also believed to act as an antioxidant by scavenging free radicals, and it has been found to modulate the activity of certain cell signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the regulation of gene expression, and it has been found to modulate the activity of certain cell signaling pathways. This compound has also been found to have antioxidant activity, and it has been found to reduce the production of nitric oxide in cells. Additionally, this compound has been found to have anti-inflammatory and anti-cancer effects in animal models.
实验室实验的优点和局限性
2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, it is stable in aqueous solutions, and it has a wide range of applications in scientific research. However, there are also some limitations to its use in laboratory experiments. This compound is a relatively new compound and its exact mechanism of action is not yet fully understood. Additionally, this compound is a synthetic compound and its long-term effects on cells and organisms are not yet known.
未来方向
There are many potential future directions for research on 2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine. These include further research into its mechanism of action, its effects on cell signaling pathways, its effects on gene expression, and its effects on oxidative stress. Additionally, further research into the long-term effects of this compound on cells and organisms is needed. Finally, further research into the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory agent or an anti-cancer agent, is also needed.
合成方法
2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine can be synthesized from 2-benzyl-5-bromopyrazole-3-amine, which is prepared by reacting 2-benzylpyrazole-3-amine with bromine in acetic acid. The brominated product is then reacted with trifluoromethanesulfonic anhydride in the presence of dimethylformamide, yielding this compound. Alternatively, this compound can be synthesized from 2-benzylpyrazole-3-amine by reacting it with trifluoromethanesulfonic anhydride in the presence of triethylamine and dimethylformamide.
安全和危害
The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
属性
IUPAC Name |
2-benzyl-5-(trifluoromethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)9-6-10(15)17(16-9)7-8-4-2-1-3-5-8/h1-6H,7,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBFZQNHPOMFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


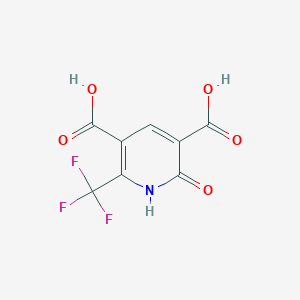
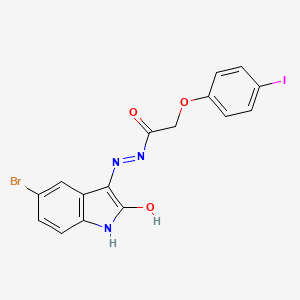
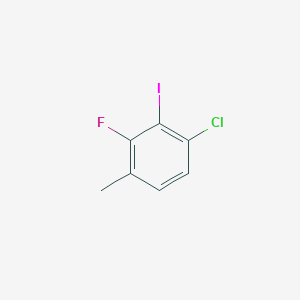
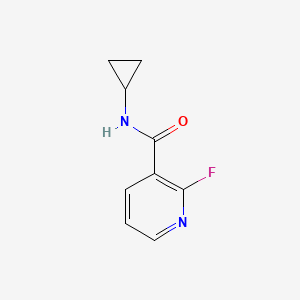
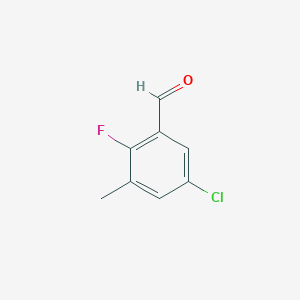
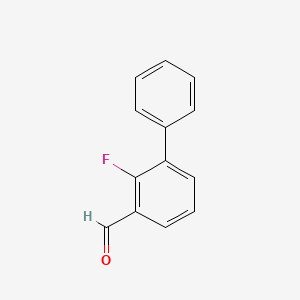
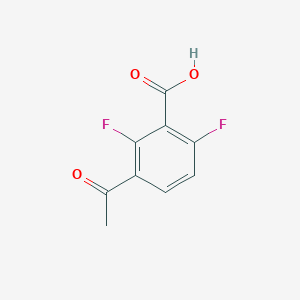
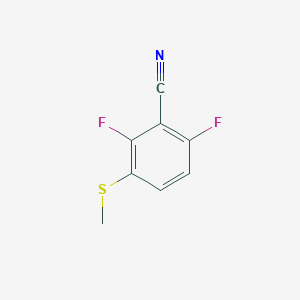
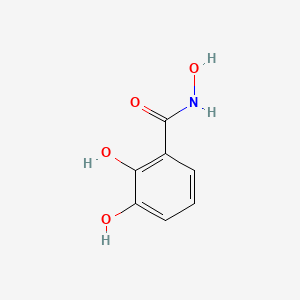
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine](/img/structure/B6358419.png)
![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B6358424.png)
